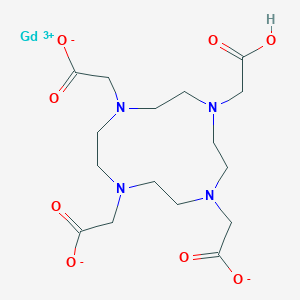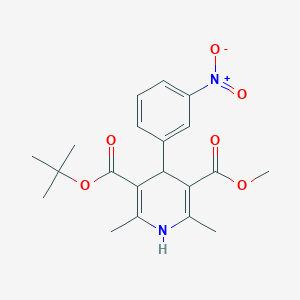
Mebudipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mebudipine is a calcium channel blocker that is used to treat hypertension and angina. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic uses. In
Scientific Research Applications
Mebudipine has been extensively studied for its potential therapeutic uses, including its ability to lower blood pressure and reduce the risk of stroke and heart attack. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
Mebudipine works by blocking the entry of calcium ions into cells, which reduces the contractility of smooth muscle cells and dilates blood vessels. This leads to a decrease in blood pressure and an increase in blood flow to vital organs such as the brain and heart.
Biochemical And Physiological Effects
Mebudipine has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress and inflammation, improving endothelial function, and increasing the production of nitric oxide, a molecule that plays a key role in regulating blood flow.
Advantages And Limitations For Lab Experiments
One advantage of using Mebudipine in lab experiments is that it is a well-established calcium channel blocker with a known mechanism of action. This makes it a useful tool for studying the role of calcium channels in various physiological processes. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be confounded by other factors such as changes in heart rate or blood pressure.
Future Directions
There are a number of potential future directions for research on Mebudipine. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Other areas of interest include its potential use in the treatment of hypertension and heart disease, as well as its potential use as a research tool for studying calcium channels and their role in various physiological processes.
Synthesis Methods
Mebudipine is synthesized through a multistep process that involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with a reducing agent such as lithium aluminum hydride. The resulting product is then treated with a base such as potassium hydroxide to form the final compound.
properties
CAS RN |
103521-70-6 |
|---|---|
Product Name |
Mebudipine |
Molecular Formula |
C20H24N2O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-11-15(18(23)27-6)17(13-8-7-9-14(10-13)22(25)26)16(12(2)21-11)19(24)28-20(3,4)5/h7-10,17,21H,1-6H3 |
InChI Key |
YXPRKGBMFPQBDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
synonyms |
mebudipine t-butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-2,5-pyridinedicarboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)
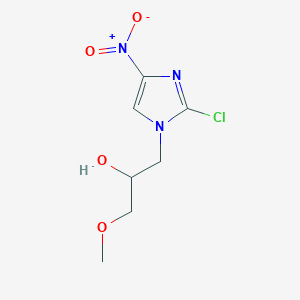

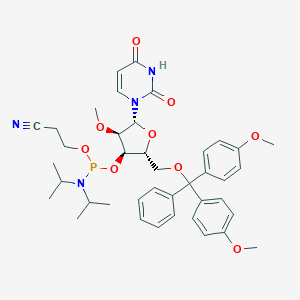
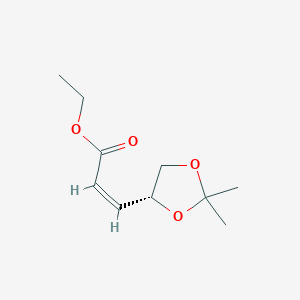
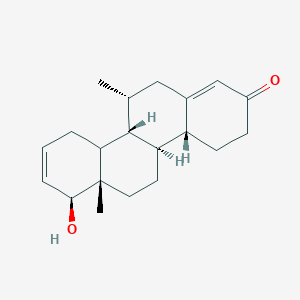
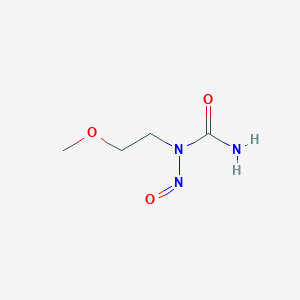
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
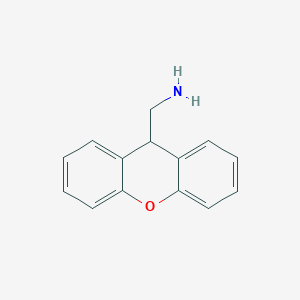
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)

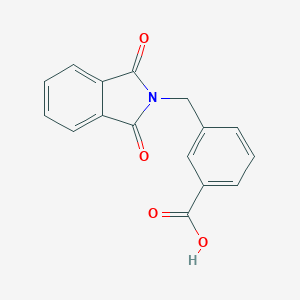
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
